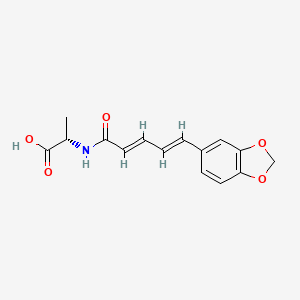

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine

Beschreibung

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanin ist eine Verbindung, die einen Benzodioxol-Rest aufweist, ein häufiges Strukturmotiv in verschiedenen biologisch aktiven Molekülen.

Eigenschaften

CAS-Nummer |

90778-75-9 |

|---|---|

Molekularformel |

C15H15NO5 |

Molekulargewicht |

289.28 g/mol |

IUPAC-Name |

(2S)-2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]propanoic acid |

InChI |

InChI=1S/C15H15NO5/c1-10(15(18)19)16-14(17)5-3-2-4-11-6-7-12-13(8-11)21-9-20-12/h2-8,10H,9H2,1H3,(H,16,17)(H,18,19)/b4-2+,5-3+/t10-/m0/s1 |

InChI-Schlüssel |

HZTAUZSFIXBDDW-YZIRDXSFSA-N |

Isomerische SMILES |

C[C@@H](C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |

Kanonische SMILES |

CC(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können zu reduzierten Formen der Verbindung führen.

Substitution: Der Benzodioxol-Rest kann Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nukleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt und den spezifischen verwendeten Reagenzien.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten mit zusätzlichen funktionellen Gruppen führen, während die Reduktion zu einfacheren, reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für Studien zur Enzyminhibition und Rezeptorbindung.

Industrie: Die Verbindung kann bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Beispielsweise kann es bestimmte Enzyme hemmen oder an bestimmte Rezeptoren binden, was zu einer biologischen Reaktion führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The benzodioxole moiety can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may yield simpler, reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.

Medicine: Its potential anticancer properties make it a subject of interest in medicinal chemistry.

Industry: The compound can be used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amin: Diese Verbindung teilt den Benzodioxol-Rest und hat eine ähnliche biologische Aktivität.

N-(1,3-Benzodioxol-5-yl)-4-piperidinamindihydrochlorid: Eine weitere Verbindung mit einem Benzodioxol-Rest, die in ähnlichen Anwendungen eingesetzt wird.

Einzigartigkeit

N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)alanin ist aufgrund seiner spezifischen Struktur einzigartig, die es ihm ermöglicht, im Vergleich zu anderen Benzodioxol-haltigen Verbindungen mit verschiedenen molekularen Zielstrukturen zu interagieren. Seine spezifische Anordnung von funktionellen Gruppen verleiht ihm auch unterschiedliche chemische Eigenschaften und Reaktivität.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.